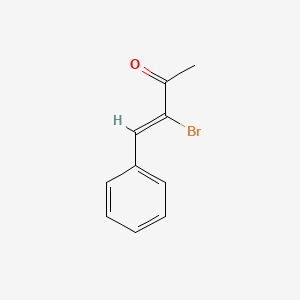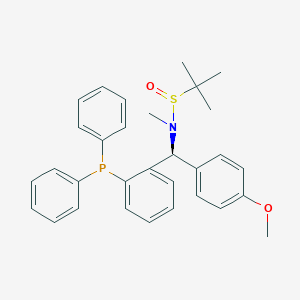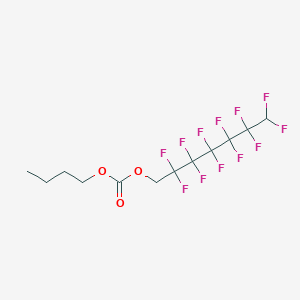
(Z)-3-bromo-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H9BrO It is a derivative of 4-phenyl-3-buten-2-one, where a bromine atom is substituted at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-4-phenylbut-3-en-2-one can be synthesized through a bromination reaction of 4-phenyl-3-buten-2-one. The reaction typically involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination. The reaction proceeds as follows:
C6H5CH=CHCOCH3+Br2→C6H5CH=CHCOCHBr2
Industrial Production Methods
In an industrial setting, the production of 3-bromo-4-phenylbut-3-en-2-one may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of bromine in large-scale production requires stringent safety measures due to its highly reactive and corrosive nature.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of 3-alkoxy-4-phenylbut-3-en-2-one.
Reduction: Formation of 3-bromo-4-phenylbutan-2-ol.
Oxidation: Formation of 3-bromo-4-phenylbutanoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-4-phenylbut-3-en-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-phenylbut-3-en-2-one involves its interaction with biological molecules through its electrophilic bromine atom and carbonyl group. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-buten-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-3-buten-2-one: Lacks the phenyl group, resulting in different electronic and steric properties.
4-Phenyl-2-butanone: Saturated analog with different reactivity and applications.
Uniqueness
3-Bromo-4-phenylbut-3-en-2-one is unique due to the presence of both a phenyl group and a bromine atom, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C10H9BrO |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
(Z)-3-bromo-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
Clave InChI |
YSDOSGXTLQTTDC-YFHOEESVSA-N |
SMILES isomérico |
CC(=O)/C(=C/C1=CC=CC=C1)/Br |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)



amine](/img/structure/B12088388.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)

![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
